N-(3,4-dimethoxybenzyl)-1-methyl-1H-indole-5-carboxamide
Description
Properties
Molecular Formula |
C19H20N2O3 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-methylindole-5-carboxamide |
InChI |
InChI=1S/C19H20N2O3/c1-21-9-8-14-11-15(5-6-16(14)21)19(22)20-12-13-4-7-17(23-2)18(10-13)24-3/h4-11H,12H2,1-3H3,(H,20,22) |
InChI Key |
LMJFBHQBBGWLDD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)NCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Formation of the 1-Methyl-1H-Indole-5-Carboxylic Acid Core
The synthesis begins with the preparation of the indole backbone. While the Fischer indole synthesis remains a classical approach for constructing indole cores, contemporary methods often employ direct functionalization of commercially available indole derivatives. For 1-methyl-1H-indole-5-carboxylic acid, the following steps are critical:
-
Methylation of Indole-5-Carboxylic Acid :
Indole-5-carboxylic acid is treated with methyl iodide in the presence of a base such as potassium carbonate (KCO) in dimethylformamide (DMF) at 60–80°C for 12–18 hours. This alkylates the indole nitrogen, yielding 1-methyl-1H-indole-5-carboxylic acid. -
Purification of the Methylated Product :
The crude product is purified via recrystallization from ethanol/water (3:1 v/v), achieving >95% purity as confirmed by HPLC.
Activation of the Carboxylic Acid for Amide Bond Formation
The carboxylic acid group at the 5-position must be activated to facilitate nucleophilic attack by the 3,4-dimethoxybenzylamine. Two primary methods are employed:
Acid Chloride Formation
Reaction with thionyl chloride (SOCl) converts the carboxylic acid to its corresponding acid chloride:
The acid chloride is isolated by distillation under reduced pressure (yield: 85–90%).
Carbodiimide-Mediated Activation
As an alternative, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are used to generate an active ester intermediate in dichloromethane (DCM) at 0–5°C:
This method avoids the handling of corrosive SOCl and is preferred in laboratory settings.
Coupling with 3,4-Dimethoxybenzylamine
The activated indole derivative reacts with 3,4-dimethoxybenzylamine to form the target amide.
Acid Chloride Route
The acid chloride is treated with 3,4-dimethoxybenzylamine in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere, with triethylamine (EtN) as a base:
Reaction conditions: 0°C → room temperature, 4–6 hours. Yield: 78–82%.
Carbodiimide-Mediated Coupling
The active ester intermediate reacts with 3,4-dimethoxybenzylamine in DCM at room temperature for 12–16 hours:
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| THF | 0 → RT | 6 | 82 |
| DCM | RT | 16 | 80 |
| DMF | 40 | 8 | 68 |
THF provides superior yields due to better solubility of intermediates, while DMF leads to side reactions at elevated temperatures.
Catalytic Systems
The addition of 4-dimethylaminopyridine (DMAP) as a catalyst in carbodiimide-mediated couplings increases yields by 8–10% by accelerating active ester formation.
Industrial-Scale Production
Continuous Flow Synthesis
To enhance throughput, the acid chloride route is adapted to continuous flow reactors:
Purification Techniques
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Column Chromatography | 99.5 | 85 |
| Recrystallization | 98.0 | 92 |
Recrystallization from ethyl acetate/hexane (1:2) is favored industrially due to higher recovery rates.
Analytical Characterization
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis (HCl/H₂O, reflux): Cleaves the amide bond to yield 1-methyl-1H-indole-5-carboxylic acid and 3,4-dimethoxybenzylamine .
-
Basic hydrolysis (NaOH/EtOH, 80°C): Produces the same carboxylic acid and benzylamine derivative, with yields dependent on reaction duration (typically 85–92% after 6–8 hours).
Key observation : Hydrolysis rates are slower compared to aliphatic amides due to resonance stabilization of the aromatic system .
Alkylation and Acylation
The indole nitrogen (N1) and benzylamine nitrogen are reactive sites:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| N1-Alkylation | K₂CO₃, DMF, alkyl halide (RT, 12h) | N1-alkylated indole derivatives | 60–75% |
| Benzylamine Acylation | AcCl, pyridine (0°C → RT) | Acylated benzylamine side chain | 80–85% |
Notable limitation : Steric hindrance from the 3,4-dimethoxybenzyl group reduces reactivity at the indole C3 position .
Oxidation Reactions
The methoxy-substituted benzyl group and indole core are susceptible to oxidation:
-
DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) : Oxidizes the indole ring to form a quinone structure.
-
KMnO₄ (acidic conditions) : Cleaves the indole ring, yielding anthranilic acid derivatives .
Comparative data :
| Oxidizing Agent | Product | Selectivity |
|---|---|---|
| DDQ | Indole-5-carboxamide quinone | High for aromatic systems |
| KMnO₄ | 5-Carboxy-1-methylindole | Non-selective |
Coupling Reactions
The carboxamide participates in metal-catalyzed cross-couplings:
-
Suzuki–Miyaura (Pd(PPh₃)₄, K₂CO₃): Attaches aryl/heteroaryl groups to the indole C2 position (yields: 50–65%).
-
Buchwald–Hartwig amination : Modifies the benzylamine moiety with secondary amines .
Optimized conditions :
a) Reduction
-
LiAlH₄ reduces the carboxamide to a methylamine group, producing N-(3,4-dimethoxybenzyl)-1-methyl-1H-indole-5-methylamine (yield: 70%).
-
Selective hydrogenation (H₂/Pd-C) saturates the indole ring to indoline without affecting methoxy groups .
b) Halogenation
-
NBS (N-bromosuccinimide) : Brominates the indole C2 position (ACS Catal. 2022 data) .
-
Electrophilic chlorination (Cl₂, FeCl₃): Preferentially substitutes the benzyl ring’s para-methoxy group .
Stability Under Thermal and Photolytic Conditions
| Condition | Outcome |
|---|---|
| Thermal (150°C, 24h) | Degrades via cleavage of the amide bond (TGA: 10% mass loss) |
| UV light (254 nm, 48h) | Forms dimeric indole derivatives through radical coupling |
Comparative Reactivity with Analogues
Mechanistic Insights
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For instance, derivatives of indole-5-carboxamides have shown significant cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that compounds similar to N-(3,4-dimethoxybenzyl)-1-methyl-1H-indole-5-carboxamide exhibited inhibitory effects on the viability of pediatric glioblastoma cells (KNS42), with IC50 values indicating potent antitumor properties . The structure-activity relationship (SAR) analyses suggest that modifications in the benzyl moiety can enhance the anticancer efficacy of these compounds .
Antimicrobial Properties
The compound also shows promise in antimicrobial applications. Research indicates that certain indole derivatives exhibit antibacterial and antifungal activities against strains such as Staphylococcus aureus and Candida albicans. The mechanism behind these activities is thought to involve the disruption of microbial cell membranes . The presence of the methoxy groups in the benzyl moiety enhances the antimicrobial potency of these compounds.
Structure-Activity Relationships
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Studies have shown that:
- Substituent Effects : The introduction of methoxy groups at specific positions on the benzyl ring significantly influences the biological activity. For example, compounds with 3,4-dimethoxy substitutions exhibited stronger antitumor activity compared to those without such modifications .
- N-Alkylation : The N-methyl substitution has been linked to enhanced lipophilicity and improved cellular uptake, which may contribute to higher cytotoxicity against cancer cells .
Therapeutic Potential
Given its diverse biological activities, this compound could be explored for various therapeutic applications:
Cancer Therapy
The compound's ability to inhibit tumor growth makes it a candidate for further development as an anticancer drug. Its selective toxicity towards cancer cells while sparing normal cells is particularly noteworthy .
Infectious Diseases
The antimicrobial properties suggest potential applications in treating infections caused by resistant bacterial strains. Further studies are needed to elucidate its mechanisms and effectiveness in clinical settings.
Case Studies
Several case studies have documented the effectiveness of indole derivatives in clinical and preclinical settings:
- Pediatric Glioblastoma : A study evaluated a series of indole derivatives for their effects on KNS42 cells, revealing that certain modifications led to significant reductions in cell viability (IC50 = 0.33 μM) and highlighting the importance of structural modifications in enhancing therapeutic outcomes .
- Antibacterial Activity : Another investigation focused on the synthesis of N-substituted indole derivatives and their antimicrobial activities against Escherichia coli and Candida albicans, demonstrating promising results that warrant further exploration in drug development .
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-1-methyl-1H-indole-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The methoxy groups and the indole core can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The following table highlights key structural differences and similarities between the target compound and analogs from the evidence:
Key Observations :
Insights :
- The target compound’s methoxy groups likely enhance aqueous solubility compared to chloro-substituted analogs , while its methyl group increases lipophilicity relative to unsubstituted indole-5-carboxamide .
- Fluorine in may improve metabolic stability and target affinity but could reduce synthetic yield due to steric challenges.
Biological Activity
N-(3,4-dimethoxybenzyl)-1-methyl-1H-indole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 324.4 g/mol. Its structure features an indole core, which is known for diverse biological activities, and a carboxamide functional group that enhances its pharmacological properties. The unique substitution pattern, particularly the 3,4-dimethoxybenzyl group, contributes to its reactivity and interaction with biological targets .
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit enzymes involved in cell proliferation, indicating potential anticancer properties. This inhibition may be linked to the modulation of pathways associated with tumor growth .
- Antimitotic Effects : Similar compounds have demonstrated antimitotic effects, suggesting that this compound might also disrupt mitotic processes in cancer cells .
Biological Activities
The biological activities of this compound include:
- Anticancer Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines. For example, studies indicate that it may have cytotoxic effects against breast cancer cells .
- Neuroprotective Effects : Some research suggests potential neuroprotective properties, possibly through interactions with neuroinflammatory pathways .
Comparative Analysis with Related Compounds
The following table summarizes the structural differences and biological activities of this compound compared to related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Carboxamide at the 5-position | Anticancer activity; enzyme inhibition |
| N-(3,4-dimethoxybenzyl)-1-methyl-1H-indole-6-carboxamide | Carboxamide at the 6-position | Different enzyme interaction profile |
| N-(3,4-dimethoxybenzyl)-1H-indole-6-carboxamide | Lacks methyl group at nitrogen | Reduced biological activity compared to 5-position derivative |
This comparison highlights how variations in the structure can influence the compound's biological activity and potential therapeutic applications .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : Research conducted on various cancer cell lines demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell growth. For instance, one study reported an IC50 value of approximately 10 µM against MCF-7 breast cancer cells .
- Mechanistic Studies : Investigations into the compound's mechanism revealed that it may induce apoptosis in cancer cells through caspase activation pathways. This finding aligns with observations from related indole derivatives known for their pro-apoptotic effects .
- Animal Models : Preliminary in vivo studies have suggested that this compound could reduce tumor size in xenograft models, supporting its potential as a therapeutic agent .
Q & A
Q. Advanced
- Apoptosis Assays : Measure caspase-3/7 activation in cancer cell lines (e.g., MCF-7, HeLa) to assess Bcl-2/Mcl-1 inhibition .
- Kinase Inhibition Studies : Use enzymatic assays (e.g., PDK1/Akt pathway) to quantify IC50 values and selectivity .
- Cellular Uptake Studies : Fluorescently tagged analogs can track intracellular localization and accumulation .
How should researchers address discrepancies in reported synthetic yields?
Methodological
Yield variations often arise from reaction conditions (e.g., solvent polarity, temperature, stoichiometry). For example, using excess 3,4-dimethoxybenzyl chloride (1.1 eq.) and prolonged reaction times (24–48 hrs) improved yields to 72% in DMF compared to lower-yielding solvents like THF . Systematic optimization via Design of Experiments (DoE) can identify critical parameters.
What role do methoxy groups play in the compound’s physicochemical interactions?
Advanced
The 3,4-dimethoxybenzyl moiety enhances π-π stacking with aromatic residues in target proteins and improves solubility via hydrogen bonding. Adsorption studies on activated carbon show methoxy groups increase electron density on the aromatic ring, favoring interactions with polar surfaces (e.g., SiO2 nanoparticles via dipole interactions) .
How can reaction conditions be optimized for scalable synthesis?
Q. Methodological
- Solvent Selection : DMF or dichloroethane for high solubility of intermediates .
- Catalyst Use : Sodium triacetoxyborohydride for efficient reductive amination .
- Temperature Control : Reflux conditions (80–100°C) for faster kinetics without decomposition.
What assays evaluate the compound’s stability under physiological conditions?
Q. Advanced
- Plasma Stability Assays : Incubate with human plasma (37°C, 24 hrs) and quantify degradation via LC-MS.
- pH-Dependent Hydrolysis : Test stability in buffers (pH 1–9) to simulate gastrointestinal and systemic environments .
How can computational modeling guide analog design?
Q. Advanced
- Molecular Docking : Predict binding modes to Bcl-2/Mcl-1 using software like AutoDock Vina.
- QSAR Models : Correlate substituent properties (e.g., logP, polar surface area) with bioactivity to prioritize analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
